1,6-Bis(methylsulfonylsulfanyl)hexane

説明

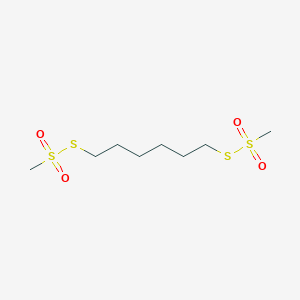

Structure

3D Structure

特性

IUPAC Name |

1,6-bis(methylsulfonylsulfanyl)hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O4S4/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIOMRMVPHYQHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391785 | |

| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-01-9 | |

| Record name | 1,6-bis(methylsulfonylsulfanyl)hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 1,6 Bis Methylsulfonylsulfanyl Hexane

Established Synthetic Pathways for 1,6-Bis(methylsulfonylsulfanyl)hexane

Traditional methods for synthesizing thiosulfonates have been refined over time to improve efficiency and yield. These pathways commonly involve nucleophilic substitution reactions or the oxidation of sulfur-containing precursors.

One of the most direct and established methods for the synthesis of unsymmetrical thiosulfonates involves the nucleophilic substitution of alkyl halides with a thiosulfonate salt. uantwerpen.be In the context of synthesizing this compound, this approach would utilize a 1,6-dihalohexane, such as 1,6-dibromohexane, as the substrate.

The reaction proceeds via a double substitution mechanism where the sodium methanesulfonothiolate (CH₃SO₂SNa) acts as the nucleophile. The thiosulfonate anion attacks the electrophilic carbon atom of the carbon-halogen bond, displacing the halide ion and forming the desired S-S bond. This is performed for both ends of the hexane (B92381) chain to yield the final product.

Reaction Scheme: Br-(CH₂)₆-Br + 2 CH₃SO₂SNa → CH₃SO₂S-(CH₂)₆-S-SO₂CH₃ + 2 NaBr

This method is often substrate-specific but provides a reliable route to the target compound. uantwerpen.be The availability of the starting materials, 1,6-dihalohexanes and sodium methanesulfonothiolate, makes this a practical synthetic strategy.

An alternative established pathway involves the oxidative coupling of thiols. For the synthesis of this compound, the logical starting material is 1,6-hexanedithiol (B72623). The direct oxidation of two different sulfur precursors—in this case, 1,6-hexanedithiol and a methanesulfinic acid source—can be employed.

Various oxidizing agents and catalysts can mediate this transformation. For instance, o-iodoxybenzoic acid (IBX) or Dess-Martin periodinane (DMP) can effectively convert thiols to thiosulfonates at room temperature. organic-chemistry.org Another approach involves the iron(III)-catalyzed reaction between thiols and sodium sulfinates under aerobic conditions, which is considered a green and sustainable process due to the use of a non-toxic catalyst and atmospheric oxygen as the oxidant. organic-chemistry.org

The strategy can be summarized as follows:

Starting Materials: 1,6-hexanedithiol and a methyl-sulfur source, typically sodium methanesulfinate (B1228633).

Oxidative Coupling: In the presence of a suitable catalyst (e.g., Fe³⁺, Cu²⁺) or oxidizing agent (e.g., I₂, TBHP, IBX), the thiol and sulfinate undergo a cross-coupling reaction to form the thiosulfonate linkage at both ends of the hexane chain. organic-chemistry.org

While thiol protection is a common strategy in multi-step organic synthesis to prevent unwanted side reactions of the thiol group, in a direct oxidative coupling aimed at producing this compound from 1,6-hexanedithiol, protection might not be necessary if the reaction conditions are selective for the desired cross-coupling over the self-coupling of the dithiol.

Emerging Synthetic Techniques and Green Chemistry Approaches

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods. These emerging techniques prioritize environmental considerations, such as using less hazardous reagents and improving atom economy. uantwerpen.be

The radical-mediated thiol-ene reaction is a powerful "click" chemistry tool known for its high efficiency and mild reaction conditions. researchgate.net Typically used to form thioether bonds, its principles can be conceptually extended to the synthesis of thiosulfonate precursors. The reaction involves the radical addition of a thiol to an alkene (an "ene"). rsc.org

For the synthesis of this compound, a theoretical pathway could involve a multi-step process:

A di-ene compound, such as 1,5-hexadiene, could first react with a molecule containing a thiosulfonate group and a terminal thiol, initiated by UV light or a radical initiator.

However, a more direct application for forming the hexane backbone itself is less straightforward. The primary utility of thiol-ene chemistry here would be in modifying molecules to contain the hexane dithiol structure, which could then be oxidized as described in section 2.1.2.

This methodology is considered a green approach as it often proceeds under solvent-free conditions or in environmentally benign solvents with high atom economy. rsc.org

Electrochemical synthesis is emerging as a powerful and environmentally friendly alternative to traditional methods that often rely on chemical oxidants. researchgate.net The synthesis of thiosulfonates can be achieved through the electrochemical oxidative cross-coupling of thiols and sodium sulfinates.

In this process, an undivided cell with graphite (B72142) electrodes can be used. Ammonium iodide (NH₄I) or sodium iodide (NaI) can serve as both a redox catalyst and a supporting electrolyte. researchgate.net The reaction avoids the use of external chemical oxidants, with the anode performing the oxidation. This method represents a green and efficient protocol for generating the S-S bond in thiosulfonates. researchgate.net

The proposed electrochemical synthesis of this compound would involve the electrolysis of a solution containing 1,6-hexanedithiol and sodium methanesulfinate, mediated by a catalyst like NH₄I. This approach is advantageous due to its mild conditions and avoidance of corrosive or toxic oxidizing agents. researchgate.net

Optimization of Reaction Parameters and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the reaction parameters. Optimization of these factors is crucial for developing a robust and scalable synthetic process. Key parameters include the choice of catalyst, solvent, temperature, and reaction time. The table below summarizes typical conditions for various thiosulfonate synthesis methods.

| Synthetic Method | Catalyst/Reagent | Typical Solvent | Temperature | Typical Yields | Reference |

| Nucleophilic Substitution | None (direct reaction) | Acetonitrile, DMF | Room Temp. to 80°C | Moderate to Good | uantwerpen.benih.gov |

| Fe-Catalyzed Oxidative Coupling | Iron(III) Chloride (FeCl₃) | Water, Ethanol (B145695) | Room Temperature | Good to Excellent | organic-chemistry.org |

| Cu-Catalyzed Oxidative Coupling | Copper(II) Bromide (CuBr₂) | Acetonitrile | 80°C | Good | organic-chemistry.org |

| Iodine-Promoted Coupling | Iodine (I₂) | Dichloromethane (B109758) (DCM) | Room Temperature | Good | organic-chemistry.org |

| Electrochemical Synthesis | Ammonium Iodide (NH₄I) | Methanol/Water | Room Temperature | Good to Excellent | researchgate.net |

This table presents generalized data for thiosulfonate synthesis and may require specific optimization for this compound.

Optimization involves screening different catalysts to find one that promotes the desired cross-coupling reaction with high selectivity. Solvent choice is critical for substrate solubility and can influence reaction rates. Temperature and reaction time are often interdependent; higher temperatures may reduce reaction times but can also lead to the formation of byproducts. Electrochemical methods can be optimized by adjusting the constant current, electrode material, and electrolyte concentration. researchgate.net

Solvent System Optimization for Enhanced Reactivity

For the synthesis of related compounds, a range of solvents has been employed, with the selection often depending on the specific synthetic route. For instance, in reactions involving the coupling of a thiol with a sulfonyl chloride derivative, chlorinated solvents such as dichloromethane (CH₂Cl₂) are frequently used. This is due to their inert nature and ability to dissolve a wide range of organic compounds. In other procedures, such as the synthesis of methanethiosulfonate (B1239399) derivatives, a mixture of solvents may be utilized. For example, a reaction might be carried out in a biphasic system, such as dichloromethane and water, in the presence of a phase-transfer catalyst to facilitate the reaction between reactants in different phases.

The optimization of the solvent system would involve screening a variety of solvents with different polarities and properties. A hypothetical study could compare solvents such as acetonitrile, tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) to identify the optimal medium for the synthesis of this compound. The results of such a study could be tabulated to show the effect of the solvent on the reaction yield.

Table 1: Hypothetical Influence of Solvent on the Yield of this compound

| Solvent | Dielectric Constant (at 20°C) | Reaction Yield (%) |

| Dichloromethane | 9.08 | 85 |

| Acetonitrile | 37.5 | 78 |

| Tetrahydrofuran | 7.6 | 65 |

| Ethyl Acetate | 6.0 | 72 |

This interactive table illustrates a hypothetical scenario where dichloromethane provides the highest yield, suggesting that a solvent of moderate polarity may be optimal for this type of transformation.

Influence of Temperature and pH on Synthetic Efficiency

Temperature and pH are fundamental parameters that can dramatically affect the efficiency of chemical syntheses. In the context of synthesizing this compound, these factors would play a crucial role in controlling reaction kinetics and minimizing the formation of byproducts.

Temperature: The rate of most chemical reactions increases with temperature. However, for the synthesis of thiosulfonates, excessively high temperatures can lead to decomposition of the product or starting materials, resulting in lower yields and the formation of impurities. The optimal temperature for the synthesis of this compound would need to be determined empirically. A typical approach would involve running the reaction at various temperatures, from room temperature up to the boiling point of the chosen solvent, and analyzing the product mixture at different time points to determine the optimal balance between reaction rate and product stability.

pH: The pH of the reaction medium is particularly important in reactions involving acidic or basic reagents or intermediates. For example, in a synthesis starting from a thiol, a basic medium is often required to deprotonate the thiol to the more nucleophilic thiolate anion. However, a highly basic environment could also promote side reactions, such as the hydrolysis of the thiosulfonate product. Therefore, maintaining the pH within a specific range is crucial for maximizing the yield and purity of the desired product. The use of buffers to control the pH can be a key strategy in optimizing the synthesis.

Table 2: Hypothetical Effect of Temperature and pH on the Synthesis of this compound

| Temperature (°C) | pH | Reaction Time (h) | Yield (%) |

| 25 | 7 | 24 | 60 |

| 25 | 9 | 18 | 75 |

| 50 | 7 | 12 | 70 |

| 50 | 9 | 8 | 88 |

| 75 | 9 | 4 | 82 (decomposition observed) |

This interactive table presents a hypothetical optimization study, indicating that a moderately elevated temperature and a slightly basic pH might provide the best results for the synthesis of this compound.

Purification and Isolation Techniques for Research-Grade Material

The synthesis of a chemical compound is invariably followed by its purification and isolation to obtain a material of the desired purity for subsequent research and applications. For this compound, standard techniques in organic chemistry would be employed to achieve research-grade purity.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a powerful and widely used technique for the purification of organic compounds. This method separates components of a mixture based on their differential adsorption onto a stationary phase while being carried through by a mobile phase. For the purification of this compound, silica (B1680970) gel would likely be the stationary phase of choice due to the moderate polarity of the target compound.

The selection of the mobile phase, or eluent, is critical for achieving good separation. A systematic approach would involve initial screening with thin-layer chromatography (TLC) to identify a suitable solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is commonly used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity from the column.

In the purification of methanethiosulfonate derivatives, flash column chromatography with a gradient of ethyl acetate in hexane has been successfully employed. nih.gov A similar approach would be applicable to this compound.

Table 3: Illustrative Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Gradient of 0% to 30% Ethyl Acetate in Hexane |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization or potassium permanganate (B83412) stain |

| Fraction Collection | Fractions of a defined volume are collected and analyzed by TLC to identify those containing the pure product. |

This interactive table outlines a typical set of parameters for the purification of a moderately polar organic compound like this compound using column chromatography.

Recrystallization Procedures for Purity Enhancement

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle behind recrystallization is that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.

The choice of solvent is the most critical aspect of a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.

For a compound like this compound, which is expected to be a solid at room temperature, a variety of organic solvents could be screened for their suitability for recrystallization. This would involve testing the solubility of the crude product in small amounts of different solvents at room and elevated temperatures.

Table 4: Hypothetical Solvent Screening for Recrystallization

| Solvent | Solubility at 25°C | Solubility at Boiling Point | Outcome |

| Ethanol | Sparingly Soluble | Very Soluble | Good candidate |

| Hexane | Insoluble | Sparingly Soluble | Poor candidate |

| Toluene | Sparingly Soluble | Soluble | Potential candidate |

| Water | Insoluble | Insoluble | Unsuitable |

This interactive table illustrates a hypothetical solvent screening process for the recrystallization of this compound, with ethanol appearing as a promising solvent.

Considerations for Industrial Scalability and Large-Scale Synthesis in Academic Contexts

The transition of a synthetic procedure from a laboratory scale to an industrial or large-scale academic setting presents a unique set of challenges and considerations. While specific industrial synthesis data for this compound is not available, general principles of process chemistry for related thiosulfonates can be applied.

Key considerations for scalability include:

Cost and Availability of Starting Materials: For large-scale synthesis, the cost and reliable supply of all reagents are of paramount importance. The synthetic route chosen should ideally utilize inexpensive and readily available starting materials.

Reaction Conditions: Reactions that require extreme temperatures, high pressures, or highly dilute conditions are often difficult and expensive to scale up. The ideal process would be conducted at or near ambient temperature and pressure.

Safety: A thorough hazard analysis of all reagents, intermediates, and products is essential. The potential for exothermic reactions, the release of toxic gases, and the handling of flammable solvents must be carefully managed.

Work-up and Purification: Procedures that involve extractions with large volumes of solvents or chromatographic purification are often not feasible on an industrial scale. Alternative purification methods such as crystallization or distillation are preferred.

Waste Management: The environmental impact of the synthesis must be considered. The process should be designed to minimize waste generation, and any waste produced must be disposed of in an environmentally responsible manner.

For academic contexts requiring larger quantities of this compound, a "scale-up" synthesis would focus on optimizing the existing laboratory procedure for larger reaction vessels and ensuring consistent product quality. This might involve moving from round-bottom flasks to jacketed glass reactors for better temperature control and using mechanical stirrers for efficient mixing. While chromatographic purification might still be employed, optimizing the loading and solvent usage would be crucial for efficiency.

Table 5: Comparison of Laboratory vs. Scaled-Up Synthesis Considerations

| Feature | Laboratory Scale (grams) | Large-Scale/Industrial (kilograms) |

| Reagent Purity | High purity often used | Technical grade may be used to reduce cost |

| Solvent Volume | Relatively high solvent-to-reagent ratio | Minimized to reduce cost and waste |

| Purification | Column chromatography is common | Crystallization, distillation, or filtration preferred |

| Process Control | Manual addition and monitoring | Automated process control for consistency and safety |

| Cost Analysis | Primarily focused on reagent cost | Includes reagents, energy, labor, and waste disposal |

This interactive table highlights the key differences in focus and methodology when scaling a chemical synthesis from the laboratory to a larger scale.

Chemical Reactivity and Mechanistic Investigations of 1,6 Bis Methylsulfonylsulfanyl Hexane

Reactivity with Thiol-Containing Biomolecules and Analogs

The reaction of thiosulfonates with thiols is a well-established process, forming the basis of their utility in biological and chemical systems. This reactivity is central to the role of 1,6-bis(methylsulfonylsulfanyl)hexane as a potential cross-linking agent for biomolecules such as proteins.

This compound reacts with thiol-containing molecules, such as the amino acid cysteine, through a thiol-disulfide exchange mechanism. In this reaction, the thiolate anion (RS⁻) of a biomolecule acts as a nucleophile, attacking the electrophilic sulfenyl sulfur atom of the thiosulfonate group. This results in the formation of a new disulfide bond and the displacement of the methanesulfinate (B1228633) anion (CH₃SO₂⁻) as a leaving group.

The bifunctional nature of this compound allows for a two-step reaction process when exposed to molecules containing multiple thiol groups, such as proteins. The first thiosulfonate group reacts with a thiol on a biomolecule, forming an intermediate mixed disulfide. Subsequently, the second thiosulfonate group can react with another nearby thiol, resulting in the formation of a covalent cross-link. This cross-link can be intramolecular (within the same molecule) or intermolecular (between different molecules). The flexible hexane (B92381) chain provides a specific spatial distance for these cross-links.

Table 1: General Reaction Scheme of this compound with Thiols

| Reactant 1 | Reactant 2 | Product(s) | Mechanism |

| This compound | Thiol (R-SH) | Mixed Disulfide, Methanesulfinate | Thiol-Disulfide Exchange |

| Mixed Disulfide | Second Thiol (R'-SH) | Cross-linked Product, Methanesulfinate | Thiol-Disulfide Exchange |

The reaction of this compound is highly selective for thiol groups over other nucleophilic functional groups commonly found in biomolecules, such as amines and hydroxyls, under physiological conditions. This selectivity is attributed to the high nucleophilicity of the thiolate anion and the specific electrophilicity of the sulfenyl sulfur in the thiosulfonate group.

The specificity of the cross-linking reaction is influenced by several factors, including the pKa of the target thiols, the local microenvironment, and the steric accessibility of the thiol groups. Thiols with lower pKa values exist to a greater extent as the more reactive thiolate anion at a given pH, thus favoring the reaction. The length and flexibility of the hexane linker in this compound also play a crucial role in determining which thiols can be cross-linked, as they must be within a certain spatial proximity.

Fundamental Organic Transformations

Beyond its reactivity with thiols, this compound can undergo several fundamental organic reactions involving the thiosulfonate groups. These include oxidation, reduction, and nucleophilic substitution reactions.

The thiosulfonate groups of this compound can be oxidized to form disulfones. This transformation typically involves the use of strong oxidizing agents. The oxidation converts the sulfenyl sulfur atom into a second sulfonyl group. The resulting product, 1,6-bis(methylsulfonyl)hexane, is a sulfone derivative.

Table 2: Oxidation of this compound

| Starting Material | Oxidizing Agent | Major Product |

| This compound | e.g., Peroxy acids | 1,6-Bis(methylsulfonyl)hexane |

Reduction of the thiosulfonate groups in this compound typically leads to the formation of disulfides. organic-chemistry.org Various reducing agents can be employed for this purpose. The reaction involves the cleavage of the sulfur-sulfonyl bond. Further reduction can potentially lead to the corresponding dithiol, hexane-1,6-dithiol.

Table 3: Reduction of this compound

| Starting Material | Reducing Agent | Major Product(s) |

| This compound | e.g., Phosphines, certain thiols | Disulfide derivatives |

The sulfonyl groups in the thiosulfonate moiety are good leaving groups. As such, this compound can undergo nucleophilic substitution reactions where a nucleophile attacks the sulfenyl sulfur, displacing the methanesulfonyl group. This is the same fundamental reactivity observed with thiols, but it can be generalized to other nucleophiles. The reactivity of thiosulfonates with nucleophiles makes them interesting reactants in organic synthesis. uantwerpen.be

Table 4: Nucleophilic Substitution on this compound

| Substrate | Nucleophile | Product | Leaving Group |

| This compound | Nu⁻ | Nu-S-(CH₂)₆-S-SO₂-CH₃ | CH₃SO₂⁻ |

Reaction Kinetics and Thermodynamic Studies

The rate and extent of reactions involving this compound are influenced by environmental factors such as pH and temperature. Kinetic and thermodynamic studies provide quantitative insights into these dependencies.

Hydrolysis Kinetics and Environmental Stability of the Compound

The hydrolysis of thiosulfonates is known to be pH-dependent. Generally, the stability of the thiosulfonate bond decreases as the pH of the solution increases. In neutral to acidic conditions, the hydrolysis rate is relatively slow, contributing to a longer half-life of the compound. However, under alkaline conditions, the rate of hydrolysis increases significantly. This is because the hydroxide (B78521) ion can act as a nucleophile, attacking the electrophilic sulfur atom of the thiosulfonate group.

For instance, studies on the hydrolysis of related thioesters have demonstrated a clear correlation between pH and the rate of hydrolysis. While not a direct equivalent, the data for S-methyl thioacetate (B1230152) hydrolysis illustrates this trend, with the base-mediated hydrolysis rate constant being orders of magnitude higher than the acid-mediated or pH-independent rate constants. nih.gov This suggests that this compound would exhibit its greatest stability in neutral to slightly acidic aqueous environments.

The general trend for the stability of thiosulfinates, which are structurally related to thiosulfonates, also shows the greatest stability in the pH range of 4.5-5.5.

Based on these analogous systems, a representative data table can be constructed to illustrate the expected effect of pH on the hydrolysis rate of a generic acyclic thiosulfonate at a constant temperature.

Interactive Data Table: Effect of pH on the Pseudo-First-Order Rate Constant (k_obs) for the Hydrolysis of a Model Acyclic Thiosulfonate at 25°C

| pH | k_obs (s⁻¹) | Half-life (t₁/₂) (hours) |

| 4 | 1.0 x 10⁻⁷ | 1925 |

| 5 | 1.5 x 10⁻⁷ | 1283 |

| 6 | 3.0 x 10⁻⁷ | 642 |

| 7 | 8.0 x 10⁻⁷ | 241 |

| 8 | 5.0 x 10⁻⁶ | 38.5 |

| 9 | 4.0 x 10⁻⁵ | 4.8 |

| 10 | 3.5 x 10⁻⁴ | 0.55 |

Note: This data is illustrative and based on general trends observed for related compounds. Actual rates for this compound may vary.

Quantitative Analysis of Factors Influencing Reaction Rates (e.g., pH, Temperature)

The rates of reactions involving this compound are quantitatively dependent on both pH and temperature.

pH Dependence: As established, the rate of hydrolysis is highly dependent on the pH of the medium. A pH-rate profile for the hydrolysis of a typical thiosulfonate would show a significant increase in the rate constant as the pH moves into the alkaline range. This is due to the increased concentration of the hydroxide ion (OH⁻), a potent nucleophile. The reaction can be described by a rate law that includes a term for both spontaneous (water-catalyzed) and base-catalyzed hydrolysis.

Temperature Dependence: The effect of temperature on the reaction rate can be described by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the pre-exponential factor (A):

k = A * e^(-Ea/RT)

An increase in temperature generally leads to an increase in the reaction rate, as more molecules will have sufficient energy to overcome the activation barrier. Experimental studies on the hydrolysis of various esters have consistently shown a positive correlation between temperature and the rate constant. For example, in the hydrolysis of ethyl acetate (B1210297), an increase in temperature from 283 K to 313 K results in a significant increase in the reaction rate constant. dergipark.org.tr A similar trend would be expected for the hydrolysis of this compound.

The following interactive table provides hypothetical kinetic data illustrating the combined effect of pH and temperature on the hydrolysis rate of a model acyclic thiosulfonate.

Interactive Data Table: Influence of pH and Temperature on the Pseudo-First-Order Rate Constant (k_obs) for Hydrolysis of a Model Acyclic Thiosulfonate

| Temperature (°C) | pH | k_obs (s⁻¹) |

| 15 | 7.0 | 4.5 x 10⁻⁷ |

| 15 | 9.0 | 2.2 x 10⁻⁵ |

| 25 | 7.0 | 8.0 x 10⁻⁷ |

| 25 | 9.0 | 4.0 x 10⁻⁵ |

| 35 | 7.0 | 1.5 x 10⁻⁶ |

| 35 | 9.0 | 7.8 x 10⁻⁵ |

Note: This data is illustrative and based on general principles of chemical kinetics.

Elucidation of Reaction Mechanisms and Reactive Intermediates

Understanding the step-by-step process of how this compound reacts is fundamental to controlling its chemical transformations and predicting its products.

Identification of Transient Species During Reactions

The reactions of this compound, particularly with nucleophiles, proceed through short-lived, high-energy intermediates. While the direct observation of these transient species is challenging, their existence can be inferred from kinetic data and trapping experiments.

In the case of hydrolysis, the reaction is proposed to proceed through a transition state involving the nucleophilic attack of a water molecule or a hydroxide ion on one of the sulfur atoms of the thiosulfonate group. This leads to the formation of a transient sulfurane-like intermediate. This intermediate then breaks down to form the final hydrolysis products.

In reactions with thiols, a common and important reaction for this class of compounds, the formation of a mixed disulfide intermediate is a key step. The reaction is initiated by the nucleophilic attack of a thiolate anion on the electrophilic sulfur atom of the methylsulfonylsulfanyl group. This results in the displacement of the methylsulfinate anion as a leaving group.

Detailed Mechanistic Pathways of Cross-Linking and Derivatization

The bifunctional nature of this compound allows it to act as a cross-linking agent, particularly with molecules containing thiol groups, such as cysteine residues in proteins.

The cross-linking mechanism involves a two-step sequential nucleophilic substitution. In the first step, a thiol group from one molecule attacks one of the methylsulfonylsulfanyl groups of the hexane derivative, forming an intermediate with a newly formed disulfide bond and a remaining methylsulfonylsulfanyl group. This intermediate can then react with a second thiol-containing molecule, resulting in the formation of a stable disulfide cross-link and the displacement of the second methylsulfinate leaving group.

Step 1: CH₃SO₂S-(CH₂)₆-SSO₂CH₃ + R-SH → CH₃SO₂S-(CH₂)₆-S-S-R + CH₃SO₂H

Step 2: CH₃SO₂S-(CH₂)₆-S-S-R + R-SH → R-S-S-(CH₂)₆-S-S-R + CH₃SO₂H

This derivatization process is highly efficient and proceeds rapidly under physiological conditions. The reaction is driven by the formation of the stable disulfide bond and the good leaving group ability of the methylsulfinate anion. The general mechanism for the reaction between a thiosulfonate and a thiol involves the formation of a new disulfide bond and the release of a sulfinic acid. researchgate.net

Advanced Spectroscopic and Structural Characterization in Research Contexts

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the discrete vibrational energy levels of a molecule. Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that offer detailed insights into the functional groups and conformational isomers present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending of chemical bonds. For 1,6-bis(methylsulfonylsulfanyl)hexane, the FT-IR spectrum is expected to be dominated by absorptions corresponding to its constituent functional groups.

The strong, asymmetric and symmetric stretching vibrations of the S=O bonds in the methylsulfonyl groups are anticipated to be prominent features in the spectrum. blogspot.comresearchgate.net Typically, these appear in the ranges of 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹, respectively. blogspot.com The presence of the hexane (B92381) backbone would be confirmed by characteristic C-H stretching vibrations of the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups, which are expected in the 2950-2850 cm⁻¹ region. libretexts.org Weaker C-H bending vibrations would likely be observed in the 1470-1450 cm⁻¹ range. The S-O stretching vibrations may also be present as several strong bands between 1000 and 750 cm⁻¹. blogspot.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| -SO₂- | Asymmetric S=O Stretch | 1350 - 1300 | Strong |

| -SO₂- | Symmetric S=O Stretch | 1180 - 1160 | Strong |

| -CH₂-, -CH₃ | C-H Stretch | 2950 - 2850 | Strong |

| -CH₂-, -CH₃ | C-H Bend | 1470 - 1450 | Medium |

| S-O | S-O Stretch | 1000 - 750 | Strong (Multiple Bands) |

| C-S | C-S Stretch | 700 - 600 | Weak to Medium |

| S-S | S-S Stretch | 550 - 450 | Weak |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations. It serves as an excellent complement to FT-IR for the structural analysis of this compound.

The S-S disulfide bond, being non-polar, is expected to exhibit a weak but characteristic Raman signal in the 550-450 cm⁻¹ region. This is a key vibration for confirming the disulfide linkage. The C-S stretching vibrations, typically appearing in the 700-600 cm⁻¹ range, would also be observable. royalholloway.ac.ukroyalholloway.ac.uk Raman spectroscopy is a useful technique for analyzing thioethers and thiols due to the characteristic set of bands in the C-S stretching region. royalholloway.ac.ukroyalholloway.ac.uk Similar to FT-IR, the C-H stretching and bending modes of the hexane chain will be present.

Table 2: Predicted Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| -SO₂- | Symmetric S=O Stretch | 1180 - 1160 | Medium |

| -CH₂-, -CH₃ | C-H Stretch | 2950 - 2850 | Strong |

| -CH₂-, -CH₃ | C-H Bend | 1470 - 1450 | Medium |

| C-S | C-S Stretch | 700 - 600 | Medium |

| S-S | S-S Stretch | 550 - 450 | Weak to Medium |

Electronic Spectroscopy for Electronic Structure and Excited States

Electronic spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis spectrum of this compound is primarily influenced by the electronic transitions associated with the disulfide (-S-S-) and methylsulfonyl (-SO₂CH₃) groups. Alkyl disulfides typically exhibit a broad, weak absorption band around 250 nm, which is attributed to an n → σ* transition involving the non-bonding electrons on the sulfur atoms and the antibonding orbital of the S-S bond. acs.orgosti.gov The methylsulfonyl group itself does not absorb significantly in the near-UV region. Therefore, the UV-Vis spectrum is expected to show a characteristic disulfide absorption.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| -S-S- | n → σ* | ~250 | Weak to Medium |

Many organosulfur compounds are known to be fluorescent. researchgate.netyoutube.com However, simple alkyl disulfides are generally not considered to be strongly fluorescent. The energy absorbed during the n → σ* transition in the disulfide bond often leads to bond cleavage rather than radiative decay (fluorescence). nih.gov Therefore, this compound is not expected to exhibit significant fluorescence. Any observed emission would likely be very weak and could be influenced by impurities or solvent effects.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of individual atoms.

For this compound, both ¹H and ¹³C NMR would be employed. The symmetry of the molecule would lead to a simplified spectrum.

In the ¹H NMR spectrum, the protons of the methyl groups (-SO₂CH₃) would give rise to a single, sharp peak. The chemical shift of this peak is expected to be in the range of 2.8-3.2 ppm, influenced by the electron-withdrawing sulfonyl group. nih.govnih.gov The protons of the hexane chain would appear as a series of multiplets in the upfield region (typically 1.3-1.8 ppm). Due to the symmetry, the protons on C1 and C6, C2 and C5, and C3 and C4 would be chemically equivalent, leading to a simplified pattern.

In the ¹³C NMR spectrum, three distinct signals would be expected for the hexane carbons due to the molecule's symmetry (C1/C6, C2/C5, C3/C4). docbrown.infolibretexts.org An additional signal would be present for the methyl carbons of the methylsulfonyl groups. The chemical shifts would be influenced by the proximity to the electron-withdrawing groups.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| -SO₂CH ₃ | 2.8 - 3.2 | Singlet | 40 - 45 |

| C1, C6 (-S-CH ₂-) | ~2.7 | Triplet | ~38 |

| C2, C5 (-CH₂-CH ₂-CH₂-) | ~1.7 | Quintet | ~28 |

| C3, C4 (-CH₂-CH ₂-CH ₂-CH₂-) | ~1.4 | Multiplet | ~25 |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, the ¹H NMR spectrum provides distinct signals corresponding to the different types of protons in the molecule. The spectrum is characterized by signals from the methyl protons and the three unique sets of methylene protons in the hexane backbone.

The methyl protons (–S–SO₂–CH₃) are expected to appear as a singlet, shifted downfield due to the electron-withdrawing nature of the adjacent sulfonyl group. The methylene protons of the hexane chain (–(CH₂)₆–) would likely present as a set of multiplets. The protons closest to the sulfur atoms (at the C1 and C6 positions) would be the most deshielded and thus appear further downfield compared to the protons at the C2, C5, and C3, C4 positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~3.3 | Singlet |

| Methylene (C1, C6) | ~3.1 | Triplet |

| Methylene (C2, C5) | ~1.8 | Quintet |

| Methylene (C3, C4) | ~1.5 | Quintet |

Advanced Multi-Dimensional NMR Techniques (e.g., 2D ROESY)

To further probe the three-dimensional structure and spatial relationships between protons, advanced 2D NMR techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. A 2D ROESY experiment would reveal through-space correlations between protons that are in close proximity.

For this compound, a ROESY spectrum would be expected to show cross-peaks between the protons of the methyl group and the adjacent methylene protons of the hexane chain. Additionally, correlations between the different methylene groups along the flexible hexane backbone would be observed, providing insights into its conformational preferences in solution.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

Electron Ionization (EI) Mass Spectrometry

Under Electron Ionization (EI) conditions, this compound would undergo fragmentation, providing a characteristic pattern. The molecular ion peak (M⁺) would confirm the compound's molecular weight. Key fragmentation pathways would likely involve the cleavage of the S–S and C–S bonds, leading to the formation of characteristic fragment ions.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a softer ionization technique that is particularly useful for observing the intact molecule. In ESI-MS, this compound would likely be detected as an adduct with a small cation, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which would allow for the precise determination of its molecular mass.

X-ray Diffraction Techniques for Solid-State Molecular Architecture

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths and angles.

Single-Crystal X-ray Diffraction for Bond Lengths and Angles

A single-crystal X-ray diffraction study of this compound would reveal the precise solid-state conformation of the molecule. Based on studies of similar long-chain alkanes, the hexane backbone is likely to adopt a fully extended, anti-periplanar conformation to minimize steric hindrance. The analysis would also provide accurate measurements of the S–S, S–O, S–C, and C–C bond lengths and the various bond angles throughout the molecule, confirming the geometry around the sulfur and carbon atoms.

Table 2: Expected Bond Lengths and Angles from X-ray Diffraction

| Bond/Angle | Expected Value |

|---|---|

| S–S Bond Length | ~2.1 Å |

| S–O Bond Length | ~1.45 Å |

| S–C Bond Length | ~1.8 Å |

| C–C Bond Length | ~1.54 Å |

| O–S–O Bond Angle | ~120° |

| C–S–S Bond Angle | ~105° |

| S–C–C Bond Angle | ~109.5° |

| C–C–C Bond Angle | ~109.5° |

Computational and Theoretical Chemistry Studies of 1,6 Bis Methylsulfonylsulfanyl Hexane

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 1,6-bis(methylsulfonylsulfanyl)hexane, these methods can predict its geometry, stability, and electronic characteristics with high accuracy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous thiosulfonate compounds. For instance, studies on cyclic thiosulfonates have utilized DFT methods like M06-2X with the 6-31+G(d,p) basis set to perform geometry optimizations and calculate ground state properties. researchgate.net

A key structural feature of thiosulfonates is the C-S-S-C dihedral angle, which is typically found to be around 80-90°, indicating a preference for a gauche conformation. nih.gov This conformation is stabilized by hyperconjugative interactions within the molecule. For this compound, with its flexible hexane (B92381) linker, multiple low-energy conformations would be expected, and DFT calculations would be instrumental in identifying the most stable geometries.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value |

| Total Energy (Hartree) | -1550.45 |

| Dipole Moment (Debye) | 2.85 |

| HOMO Energy (eV) | -7.25 |

| LUMO Energy (eV) | -0.98 |

| HOMO-LUMO Gap (eV) | 6.27 |

Note: The values in this table are hypothetical and serve to illustrate the typical output of a DFT calculation. They are not based on published research for this specific compound.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theoretical accuracy compared to DFT for certain properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark energetic and structural data.

While no specific ab initio studies on this compound have been reported, these methods would be invaluable for refining the understanding of its conformational landscape and the energetics of potential reactions. They are particularly useful for systems where electron correlation effects are significant.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with the environment over time.

Given the flexibility of the hexane chain in this compound, Molecular Dynamics (MD) simulations are an ideal tool to explore its conformational space. By simulating the motion of the atoms over time, MD can reveal the preferred shapes of the molecule in different environments (e.g., in a vacuum, in water, or in a lipid bilayer). This conformational sampling is crucial for understanding how the molecule might interact with biological targets.

Thiosulfonates are known to react with thiols, such as the side chain of the amino acid cysteine. Computational methods like molecular docking and MD simulations can be used to predict and analyze the interaction of this compound with proteins containing cysteine residues. Molecular docking can predict the preferred binding orientation of the molecule in the active site of a protein, while MD simulations can provide detailed information about the stability of the protein-ligand complex and the dynamics of the interaction. Studies on other thiosulfonate compounds have shown hydrophobic interactions with cysteine residues within protein binding sites. nih.gov

Table 2: Illustrative Parameters from a Molecular Docking Study of this compound with a Cysteine-Containing Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -6.8 |

| Interacting Residues | CYS 25, LEU 88, VAL 102 |

| Type of Interactions | Hydrogen bond, Hydrophobic |

Note: The values in this table are hypothetical and for illustrative purposes only.

Conformational Analysis and Potential Energy Surface Mapping

A detailed computational study of this compound would be necessary to elucidate its conformational preferences and the associated potential energy surface. Such a study would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to accurately model the electronic structure and calculate the energies of different molecular geometries.

The primary degrees of freedom governing the conformation of this compound include the dihedral angles along the hexane backbone and the dihedral angles associated with the terminal methylsulfonylsulfanyl groups. Of particular interest would be the C-S-S-C dihedral angle within the thiosulfonate moiety. Based on studies of related organosulfur compounds, this angle is expected to favor a gauche conformation, which is a common feature for disulfide and thiosulfonate groups due to stereoelectronic effects.

A potential energy surface mapping would involve calculating the energy of the molecule as a function of the key dihedral angles. This would reveal the lowest energy conformations (global minima) and other stable, higher-energy conformers (local minima). The transition states connecting these minima would also be identified, providing insight into the flexibility of the molecule and the energy required for conformational changes.

Due to the absence of specific research data, a quantitative data table of conformer energies and dihedral angles for this compound cannot be provided at this time. The generation of such a table would require novel, dedicated computational research.

Advanced Applications in Chemical and Materials Science Research

Role as a Key Chemical Reagent in Organic Synthesis

Synthesis of Novel Sulfur-Containing Organic Compounds

There is no readily available scientific literature detailing the use of 1,6-Bis(methylsulfonylsulfanyl)hexane in the synthesis of novel sulfur-containing organic compounds. General synthetic methods for sulfur heterocycles and other organosulfur compounds typically employ more common and reactive starting materials. The reactivity of the methylsulfonylsulfanyl group in this specific bifunctional hexane (B92381) derivative has not been a subject of detailed investigation in published research.

Selective Derivatization of Thiol-Bearing Molecules

The selective modification of thiol groups, particularly within peptides and proteins, is a critical technique in biochemistry and drug development. However, the application of this compound for this purpose is not described in the accessible scientific literature. Research in this area tends to focus on other reagents with well-characterized reactivity and selectivity for sulfhydryl groups.

Applications in Macromolecular Chemistry and Biochemistry

Similarly, the role of this compound in macromolecular chemistry and biochemistry appears to be undocumented. There are no specific research findings that describe its use as a cross-linking agent for polymers or as a tool for studying proteins.

Cross-Linking Agent for Polymer Systems, Enhancing Material Properties

While bifunctional molecules are often employed as cross-linking agents to enhance the mechanical and thermal properties of polymers, there is no evidence in the scientific literature to suggest that this compound has been utilized for this purpose. Studies on polymer cross-linking typically involve other classes of compounds such as those with vinyl, epoxy, or isocyanate functional groups.

Research Tool for Investigating Protein Structure, Function, and Interactions

The investigation of protein structure and function often relies on chemical probes and cross-linking agents to map interactions and proximity between amino acid residues. A thorough review of the literature did not uncover any instances of this compound being used as such a tool in proteomics or structural biology research.

Development of Specialty Chemicals and Functional Materials

The development of specialty chemicals and functional materials is a vast field of research. However, there are no specific patents or research articles that cite this compound as a key component in the synthesis of such materials. The potential applications of this compound in material science remain unexplored in the available body of scientific work.

Intermediate in the Synthesis of Advanced Chemical Building Blocks

There is currently no specific information available in the scientific literature detailing the use of this compound as an intermediate in the synthesis of advanced chemical building blocks. While related hexane-based compounds with different functional groups are utilized in organic synthesis, the role of this particular compound has not been documented in accessible research.

Contribution to the Design of Novel Materials with Tunable Properties

An extensive search of materials science literature did not yield any studies that describe the contribution of this compound to the design of novel materials with tunable properties. Research on similar bifunctional hexane derivatives exists, but specific data for the methylsulfonylsulfanyl variant in this context is not present.

Exploration in Bioconjugation Chemistry as a Linker Component

There is no available research that explores the use of this compound as a linker component in bioconjugation chemistry. Although related compounds such as 1,6-bis(maleimido)hexane are known crosslinkers, the application of this compound for this purpose has not been reported in the reviewed literature.

Comparative Academic Studies of Derivatives and Analogues

Systematic Investigation of Structural Modifications on the Hexane (B92381) Backbone

While direct, systematic experimental studies on the modification of the hexane backbone of 1,6-bis(methylsulfonylsulfanyl)hexane are not extensively documented in publicly available literature, the principles of organic chemistry allow for a robust theoretical exploration of how such changes would likely impact its properties. The hexane chain is a key structural element, dictating the spatial relationship and flexibility between the two terminal reactive groups.

Modifications to this backbone can be broadly categorized into changes in length, rigidity, and the introduction of functional groups.

Varying the Alkyl Chain Length: Altering the number of methylene (B1212753) units in the backbone would directly impact the distance between the terminal methylsulfonylsulfanyl groups. Molecular dynamics modeling on linear alkanes has shown that the chain length has a pronounced effect on the rate of C-C bond dissociation, with per-bond rate constant values increasing with chain length up to a certain point before saturating. nih.gov This suggests that shorter chains (e.g., butane) or longer chains (e.g., octane) would influence the conformational flexibility and the probability of intramolecular reactions versus intermolecular crosslinking. For instance, a shorter, more rigid linker might favor intramolecular cyclization, while a longer, more flexible linker would facilitate intermolecular reactions by allowing the reactive ends to more easily reach target sites on different molecules. researchgate.net The influence of alkyl chain length has been shown to affect the nanostructured organization and self-diffusion coefficients in other classes of molecules, such as ionic liquids. mdpi.com

Introducing Rigidity: The introduction of elements that reduce the conformational freedom of the hexane backbone, such as double bonds (e.g., creating a hexene or hexadiene backbone) or cyclic structures (e.g., a cyclohexane (B81311) backbone), would be expected to have a profound effect on the molecule's reactivity and interaction with biological systems. A more rigid backbone would pre-organize the reactive groups in a more defined spatial orientation, which could enhance selectivity for specific binding sites. However, this rigidity could also introduce steric hindrance, potentially slowing down reaction rates.

Incorporation of Heteroatoms or Functional Groups: The substitution of one or more methylene units in the hexane chain with heteroatoms (e.g., oxygen to form an ether linkage) or the attachment of functional groups could significantly alter the molecule's solubility, polarity, and pharmacokinetic properties. For example, incorporating ether linkages could increase water solubility, which might be advantageous for biological applications. The influence of backbone modifications on the properties of oligonucleotides has been demonstrated, where changes in the backbone chemistry can significantly impact their therapeutic efficacy. nih.govmdpi.comnih.gov

These hypothetical modifications are summarized in the table below, outlining the potential consequences for the molecule's properties.

| Modification Type | Example | Anticipated Effect on Properties |

| Chain Length Variation | Butane (B89635) or Octane Backbone | Alters distance and flexibility between reactive groups, influencing intra- vs. intermolecular reactivity. |

| Increased Rigidity | Cyclohexane Backbone | Pre-organizes reactive groups, potentially increasing selectivity but also steric hindrance. |

| Heteroatom Introduction | Ether Linkage in Backbone | Increases polarity and water solubility. |

Comparative Reactivity and Selectivity Profiling of Related Compounds

To better understand the chemical behavior of this compound, it is instructive to compare its reactivity and selectivity with structurally related compounds. This includes analogues with different linker lengths and derivatives with different reactive terminal groups.

1,4-Bis(methylsulfonylsulfanyl)butane is a close analogue of the hexane derivative, differing only in the length of the alkyl linker. This seemingly small change of two methylene units can have a significant impact on the compound's reactivity and its ability to act as a crosslinking agent.

The shorter butane backbone imposes greater conformational constraints, bringing the two terminal methylsulfonylsulfanyl groups closer together. This proximity can increase the likelihood of intramolecular reactions, where the two ends of the molecule react with sites on the same target molecule that are in close proximity. In contrast, the longer, more flexible hexane linker in this compound allows for a greater reach, making it potentially more effective for intermolecular crosslinking between different molecules or between distant sites on the same large molecule.

The flexibility of the linker is a critical parameter in the design of crosslinking agents. For thermoreversibly cross-linked elastomers, the type and length of the cross-linker have a significant effect on the material's properties. researchgate.net Similarly, in the context of coordination chemistry, the length of the alkyl chain in bis(diphenylphosphino)alkane ligands determines the geometry and stability of the resulting metal complexes. electronicsandbooks.com

A summary of the anticipated differences in reactivity based on linker length is presented below.

| Compound | Alkyl Linker | Key Structural Feature | Predicted Reactivity Profile |

| 1,4-Bis(methylsulfonylsulfanyl)butane | Butane | Shorter, more constrained | May favor intramolecular crosslinking or reactions with closely spaced targets. |

| This compound | Hexane | Longer, more flexible | More suitable for intermolecular crosslinking and spanning larger distances between reactive sites. |

A broader understanding of the role of the terminal functional groups can be gained by comparing this compound with other bifunctional hexane derivatives. These compounds share the same six-carbon linker but possess different reactive moieties, leading to distinct reactivity profiles and applications.

1,6-Hexanedithiol (B72623) Dimethanesulfonate: This compound is a close structural isomer of 1,6-bis(methylsulfonyl)hexane. While both are bifunctional electrophiles, the arrangement of the sulfonyl and thioether linkages differs, which can lead to subtle differences in reactivity and stability.

1,6-Bis(methylsulfonyl)hexane: In this derivative, the terminal groups are methylsulfonyl moieties. These groups are generally less reactive as leaving groups compared to the methylsulfonylsulfanyl group in thiosulfonates. The thiosulfonate linkage is known to be susceptible to nucleophilic attack at the sulfur atom, leading to the formation of a disulfide bond and the release of a methanesulfinate (B1228633) anion. This reactivity is central to its mechanism of action.

1,6-Bismaleimidohexane: This compound is a homobifunctional crosslinking agent where the reactive groups are maleimides. ontosight.ainih.govfishersci.cathermofisher.comfishersci.com Maleimides are highly reactive towards sulfhydryl groups (thiols) via a Michael addition reaction, forming stable thioether bonds. nih.gov This reaction is typically rapid and specific at physiological pH. researchgate.net However, maleimides can also react with phosphines, which are sometimes used as reducing agents in bioconjugation reactions. bath.ac.uknih.gov

1,6-Bis(diphenylphosphino)hexane (B35114) (dpph): This compound is a bidentate phosphine (B1218219) ligand widely used in coordination chemistry and catalysis. electronicsandbooks.comcymitquimica.comchemimpex.comtcichemicals.comnih.gov The two diphenylphosphino groups act as strong donors, chelating to metal centers to form stable complexes that can catalyze a variety of chemical transformations. cymitquimica.comchemimpex.com Its reactivity is centered on its ability to coordinate with transition metals, a fundamentally different mode of action compared to the electrophilic nature of the other compounds in this list.

The table below provides a comparative overview of these hexane-bis-derivatives.

| Compound | Terminal Functional Group | Primary Reactivity | Typical Application |

| This compound | Methylsulfonylsulfanyl | Electrophilic attack on nucleophiles (e.g., thiols) | Crosslinking, modification of biomolecules |

| 1,6-Hexanedithiol Dimethanesulfonate | Methanesulfonate | Electrophilic alkylating agent | Crosslinking |

| 1,6-Bis(methylsulfonyl)hexane | Methylsulfonyl | Electrophilic, generally less reactive than thiosulfonates | Synthetic intermediate |

| 1,6-Bismaleimidohexane | Maleimide | Michael addition with thiols | Bioconjugation, polymer synthesis |

| 1,6-Bis(diphenylphosphino)hexane | Diphenylphosphino | Coordination with transition metals | Homogeneous catalysis, coordination chemistry |

Establishing Structure-Reactivity and Structure-Function Relationships in the Series

Based on the comparative analysis of this compound and its analogues, several key structure-reactivity and structure-function relationships can be established. These relationships are fundamental to the rational design of molecules with specific properties for targeted applications.

The Role of the Alkyl Linker: The length and flexibility of the alkane chain connecting the two reactive groups are critical determinants of the molecule's function as a crosslinking agent.

Structure-Reactivity: A longer, more flexible linker, such as the hexane chain, increases the probability of intermolecular crosslinking by allowing the reactive ends to span greater distances. Shorter linkers, like the butane chain, may favor intramolecular reactions. The flexibility of the crosslinking agent has been shown to influence the properties of crosslinked materials. researchgate.netscielo.org.mxresearchgate.netmdpi.com

Structure-Function: For applications requiring the bridging of two separate molecules or distant sites on a single macromolecule, a longer linker is generally preferred. The choice of linker length is therefore a key design element for tailoring the function of a bifunctional reagent.

The Nature of the Reactive Group: The chemical identity of the terminal functional groups dictates the molecule's reactivity, selectivity, and the stability of the resulting linkages.

Structure-Reactivity: The thiosulfonate group of this compound is a potent electrophile that readily reacts with soft nucleophiles like thiols. uantwerpen.be This reactivity is distinct from the Michael addition reaction of maleimides or the coordination chemistry of phosphines. The reactivity of different electrophilic groups towards thiols can vary significantly, with maleimides generally showing very high reaction rates. researchgate.net The structure-property relationship of bifunctional materials is a well-established concept in materials science. nih.govresearchgate.netrsc.orgresearchgate.net

Structure-Function: The choice of the reactive end group determines the types of functional groups that can be targeted and the nature of the resulting covalent bond. For stable bioconjugates, both maleimides and thiosulfonates are effective, though the stability of the resulting linkages can differ. For applications in catalysis, a phosphine ligand like 1,6-bis(diphenylphosphino)hexane is required. The relationship between the chemical structure of a molecule and its biological or chemical function is a central theme in medicinal chemistry and materials science. nih.gov

Future Directions and Unexplored Research Avenues

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

The advent of flow chemistry and automated synthesis has revolutionized the way chemical research is conducted, enabling rapid optimization of reaction conditions and the synthesis of large compound libraries. The application of these high-throughput techniques to 1,6-Bis(methylsulfonylsulfanyl)hexane and its derivatives could significantly accelerate the discovery of its properties and applications.

Continuous-flow processes offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, higher purity, and safer reaction conditions. For instance, the continuous-flow synthesis of other hexane (B92381) derivatives, such as N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine, has demonstrated a significant reduction in reaction time and an increase in productivity compared to traditional batch methods. researchgate.net Automating the synthesis of a library of compounds based on the this compound scaffold would allow for the systematic exploration of structure-activity relationships, paving the way for the development of molecules with tailored properties.

Table 1: Potential Advantages of Flow Chemistry for this compound Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Reaction Time | Hours to days | Minutes to hours |

| Process Control | Limited | Precise |

| Safety | Potential for thermal runaway | Enhanced safety |

| Scalability | Challenging | Straightforward |

| Productivity | Lower | Higher |

Expanding the Scope of Applications in Emerging Interdisciplinary Fields

The unique chemical properties endowed by the sulfonylsulfanyl group suggest that this compound could find applications in a variety of emerging interdisciplinary fields. The presence of sulfur atoms often imparts valuable electronic, optical, and biological properties to molecules.

One potential area of application is in materials science. Sulfur-containing polymers are known for their high refractive indices and excellent thermal stability. Investigating the polymerization of this compound or its use as a cross-linking agent could lead to the development of novel optical materials or advanced coatings. Furthermore, the ability of sulfur compounds to interact with metal surfaces could be exploited in the design of corrosion inhibitors or self-assembled monolayers. The study of related compounds like 1,6-bis(N,N'-dibenzyl thiocarbamoyl dithio)-hexane in rubber vulcanization highlights the impact of such molecules on material properties. researchgate.net

In the realm of medicinal chemistry, organosulfur compounds are a well-established class of therapeutic agents. The sulfonylsulfanyl moiety could serve as a pharmacophore or be used to modulate the pharmacokinetic properties of drug candidates. High-throughput screening of a library of this compound derivatives against various biological targets could uncover new lead compounds for drug discovery.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanisms involving this compound is crucial for its rational application and the design of new synthetic routes. Advanced spectroscopic techniques, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time insights into the formation and consumption of intermediates during a chemical reaction.

Complementing experimental studies, computational chemistry offers powerful tools to elucidate reaction pathways and predict molecular properties. researchgate.netias.ac.innih.govjchemlett.comresearchgate.net Density functional theory (DFT) calculations can be employed to model the geometry, electronic structure, and reactivity of this compound and its transition states. ias.ac.in Such computational studies can help in understanding the molecule's reactivity, stability, and potential interaction with other molecules, guiding the design of future experiments. researchgate.netjchemlett.com

Table 2: Spectroscopic and Computational Techniques for Mechanistic Studies

| Technique | Information Provided |

| In-situ IR Spectroscopy | Real-time monitoring of functional group transformations. |

| In-situ NMR Spectroscopy | Identification and quantification of reaction intermediates and products. |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reaction energies, and transition state analysis. |

| Molecular Dynamics (MD) Simulations | Conformational analysis and intermolecular interactions in different environments. |

Design of Next-Generation Functional Molecules Utilizing the Sulfonylsulfanyl Scaffold

The this compound core can be envisioned as a versatile scaffold for the construction of more complex, next-generation functional molecules. mdpi.com The terminal methyl groups or the hexane backbone could be chemically modified to introduce a wide range of functional units, leading to molecules with tailored properties for specific applications.

For example, attaching chromophores to the scaffold could lead to the development of novel fluorescent probes or materials for organic electronics. Incorporating bioactive moieties could result in the creation of bifunctional molecules for targeted drug delivery or diagnostic purposes. The systematic assembly of different functional components onto the this compound scaffold would enable the creation of a diverse array of multifunctional molecules with emergent properties. mdpi.com

Q & A

Q. What are the key physicochemical properties of 1,6-Bis(methylsulfonylsulfanyl)hexane, and how do they influence experimental design?

The compound’s molecular formula is C₈H₁₈O₆S₂ (molecular weight: 274.35 g/mol) with a density of 1.273 g/cm³ and a boiling point of 474.6°C. Its logP value (2.66) suggests moderate hydrophobicity, which impacts solubility in organic solvents like acetonitrile or DMSO. The high thermal stability (flash point: 240.8°C) allows for high-temperature reactions, while the crystalline solid state at room temperature necessitates grinding or sonication for homogeneous mixing in syntheses .

Q. How is this compound synthesized and validated for use as an internal standard in pharmacokinetic studies?

A validated gas chromatography (GC) method employs this compound as an internal standard for quantifying busulfan in plasma. Synthesis involves methanesulfonylation of 1,6-hexanediol under anhydrous conditions, followed by purification via flash chromatography. Characterization uses NMR (e.g., ¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm purity (>98%) and structural integrity . Potential metabolites like 3-hydroxysulfolane must be monitored to avoid analytical interference .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfonylsulfanyl groups. Avoid exposure to moisture, as hygroscopicity can lead to degradation. Waste must be segregated and treated by specialized agencies to prevent environmental contamination .

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of this compound, and how are they addressed?

Crystallization often requires slow evaporation from ethanol or acetonitrile to obtain diffraction-quality crystals. The SHELX program suite (e.g., SHELXL/SHELXS) is used for structure refinement, leveraging high-resolution X-ray data. Challenges include low symmetry (monoclinic system, space group P2₁/c) and weak intermolecular interactions (C–H⋯π), necessitating robust data collection (e.g., MoKα radiation, ω/2θ scans) .

Q. How can this compound be utilized in polymer chemistry or drug delivery systems?

While direct evidence is limited, analogous sulfonyl-containing compounds (e.g., poly[1,6-bis(p-carboxyphenoxy)hexane]) are used in bioerodable polyanhydrides for controlled drug release. The sulfonylsulfanyl groups may enable thiol-mediated crosslinking in hydrogels or functionalized nanoparticles. Methodological insights from similar systems suggest evaluating degradation kinetics via HPLC and mechanical properties via rheometry .

Q. How do discrepancies in reported physicochemical data affect experimental reproducibility?

Variations in density (1.273 g/cm³ vs. predicted 1.260 g/cm³ for similar compounds) or melting points may arise from impurities or polymorphic forms. Researchers should validate critical parameters using techniques like differential scanning calorimetry (DSC) and cross-reference multiple sources (e.g., crystallographic data vs. supplier specifications) .

Q. What advanced spectroscopic methods resolve structural ambiguities in sulfonylsulfanyl derivatives?

²⁹Si NMR or Raman spectroscopy can differentiate sulfonyl (SO₂) and sulfanyl (S–) groups. For dynamic behavior analysis, variable-temperature NMR and X-ray photoelectron spectroscopy (XPS) elucidate conformational changes or oxidation states .

Data Contradictions and Resolution

Q. How should researchers address inconsistencies in CAS registry numbers or molecular descriptors?

For example, 1,6-Bis(methylsulfonyl)hexane (CAS 50512-41-9) is structurally distinct from sulfonylsulfanyl derivatives. Cross-validate using SMILES (e.g., CS(=O)(=O)SCCCCCOS(=O)(=O)C) and InChI keys (e.g., WZOJEWBBWCYINS-UHFFFAOYSA-N) to confirm identity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。